A Technical Guide to (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione: Structure, Synthesis, and Analysis
A Technical Guide to (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical structure, stereochemistry, and synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, a chiral heterocyclic compound belonging to the hydantoin class. The unique structural features of this molecule, namely the quaternary stereocenter at the C5 position bearing both a methyl and a cyclopropyl group, make it a person of interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring is a known strategy to enhance metabolic stability and binding affinity in drug candidates.[1][2]
Molecular Structure and Stereochemical Analysis
(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin. The core of the molecule is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The key feature of this compound is the chiral center at the C5 position, which is substituted with a methyl group and a cyclopropyl group. The "(5R)" designation specifies the absolute configuration at this stereocenter.
The presence of the cyclopropyl moiety introduces significant conformational rigidity and unique electronic properties due to its inherent ring strain.[1] This can influence the molecule's interaction with biological targets. The methyl group provides steric bulk and lipophilicity. The overall three-dimensional shape and electrostatic potential of the molecule are critical for its potential biological activity.
Caption: Molecular structure of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
Synthesis and Stereochemical Control
The synthesis of 5,5-disubstituted hydantoins is classically achieved through the Bucherer-Bergs reaction.[3][4][5] This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate to yield the corresponding hydantoin.[5] For the synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, the starting material would be cyclopropyl methyl ketone.
However, the standard Bucherer-Bergs reaction is not stereoselective and would produce a racemic mixture of (5R)- and (5S)-enantiomers. To obtain the desired (5R)-enantiomer, a stereoselective synthesis or a chiral resolution of the racemic mixture is necessary.
2.1. Stereoselective Synthesis
Several strategies for the enantioselective synthesis of 5,5-disubstituted hydantoins have been developed. One approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. Another modern approach utilizes organocatalysis, where a chiral catalyst promotes the formation of one enantiomer over the other.[6]
2.2. Chiral Resolution
Alternatively, the racemic mixture of 5-cyclopropyl-5-methylimidazolidine-2,4-dione can be separated into its individual enantiomers through chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.[7][8][9] The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.[7][8]
Caption: General workflow for the synthesis and resolution of the target compound.
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione would rely on a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the cyclopropyl protons, and the N-H protons of the hydantoin ring. The chemical shifts and coupling patterns of the cyclopropyl protons would be characteristic. The N-H protons may appear as broad signals due to chemical exchange.[10]
-
¹³C NMR: The carbon NMR spectrum would show signals for the two carbonyl carbons, the quaternary C5 carbon, the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shift of the C5 carbon would be in the typical range for a quaternary carbon in a hydantoin ring.[11]
Table 1: Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2=O | - | 155-158 |
| C4=O | - | 175-178 |
| C5 | - | 60-65 |
| CH₃ | Singlet, ~1.5 | 20-25 |
| Cyclopropyl-CH₂ | Multiplet, 0.2-0.8 | 5-15 |
| Cyclopropyl-CH | Multiplet, 0.8-1.2 | 15-20 |
| N1-H | Broad singlet, 8.0-9.0 | - |
| N3-H | Broad singlet, 10.0-11.0 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
3.2. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The exact mass obtained from high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
3.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (around 1700-1780 cm⁻¹).[12]
3.4. Chiral Analysis
To confirm the enantiomeric purity of the (5R)-enantiomer, chiral HPLC or chiral capillary electrophoresis would be employed. The use of a chiral solvating agent in NMR spectroscopy can also be used to determine the enantiomeric excess.[13]
Potential Applications in Drug Discovery
The hydantoin scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety, such as phenytoin (anticonvulsant) and nilutamide (antiandrogen).[14][15] The unique combination of a methyl and a cyclopropyl group at the C5 position of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione makes it an interesting candidate for screening in various therapeutic areas. The cyclopropyl group, in particular, is known to improve metabolic stability and can act as a conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.[1][2]
Experimental Protocols
5.1. Protocol: Synthesis of Racemic 5-cyclopropyl-5-methylimidazolidine-2,4-dione (Bucherer-Bergs Reaction)
Materials:
-
Cyclopropyl methyl ketone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with concentrated HCl to a pH of approximately 1-2 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure racemic hydantoin.[4]
5.2. Protocol: Chiral Resolution by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Procedure:
-
Dissolve the racemic 5-cyclopropyl-5-methylimidazolidine-2,4-dione in the mobile phase.
-
Optimize the mobile phase composition (e.g., a mixture of n-hexane and isopropanol) to achieve baseline separation of the enantiomers.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions of the desired (5R)-enantiomer and remove the solvent under reduced pressure.
-
Confirm the enantiomeric purity of the isolated (5R)-enantiomer using the same chiral HPLC method.
References
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Bucherer–Bergs reaction - Wikipedia. [Link]
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Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed. [Link]
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Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]
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Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. [Link]
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Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. [Link]
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Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC. [Link]
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Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [Link]
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5,5-Disubstituted hydantoins: syntheses and anti-HIV activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases - MDPI. [Link]
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Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines - ResearchGate. [Link]
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Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - RSC Publishing. [Link]
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Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents - Organic Chemistry Portal. [Link]
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Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]
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(5R)-5-[(1H-indol-3-yl)methyl]imidazolidine-2,4-dione - PubChem. [Link]
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Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. [Link]
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. [Link]
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(5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem. [Link]
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(5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem. [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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